Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate
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Overview
Description
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate is a chemical compound with the molecular formula C9H9Cl2NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and a sulfonyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate typically involves the reaction of 3,5-dichloro-2-pyridinesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dichloro-2-pyridinesulfonyl chloride+ethyl acetatebaseEthyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and alcohols .
Scientific Research Applications
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms on the pyridine ring may also contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-pyridinesulfonyl chloride: A precursor in the synthesis of Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate.
Ethyl 2-(2-pyridylsulfonyl)acetate: A similar compound with a pyridine ring but without the chlorine substitutions.
Ethyl 2-[(3-chloro-2-pyridinyl)sulfonyl]acetate: A related compound with only one chlorine substitution on the pyridine ring.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(3,5-dichloropyridin-2-yl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-2-16-8(13)5-17(14,15)9-7(11)3-6(10)4-12-9/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRILKNUGJTXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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